molecular formula C4H8BClF3K B13496214 Potassium (3-chloro-2-methylpropyl)trifluoroborate

Potassium (3-chloro-2-methylpropyl)trifluoroborate

Cat. No.: B13496214
M. Wt: 198.46 g/mol
InChI Key: ZYFILHYCGMZXIL-UHFFFAOYSA-N
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Description

Potassium (3-chloro-2-methylpropyl)trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-chloro-2-methylpropyl)trifluoroboranuide typically involves the reaction of 3-chloro-2-methylpropylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of potassium (3-chloro-2-methylpropyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-2-methylpropyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted boronic acids, esters, and coupled organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Potassium (3-chloro-2-methylpropyl)trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium (3-chloro-2-methylpropyl)trifluoroboranuide involves its role as a nucleophilic reagent in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate then reacts with an electrophile to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Potassium (3,3-difluoro-2-methylpropyl)trifluoroboranuide: Similar in structure but with difluoro substitution, offering different reactivity and stability.

    Potassium phenyltrifluoroborate: Another organoboron compound used in similar cross-coupling reactions.

    Potassium vinyltrifluoroborate: Used in the synthesis of vinyl compounds through cross-coupling reactions.

Uniqueness

Potassium (3-chloro-2-methylpropyl)trifluoroboranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity is required .

Properties

Molecular Formula

C4H8BClF3K

Molecular Weight

198.46 g/mol

IUPAC Name

potassium;(3-chloro-2-methylpropyl)-trifluoroboranuide

InChI

InChI=1S/C4H8BClF3.K/c1-4(3-6)2-5(7,8)9;/h4H,2-3H2,1H3;/q-1;+1

InChI Key

ZYFILHYCGMZXIL-UHFFFAOYSA-N

Canonical SMILES

[B-](CC(C)CCl)(F)(F)F.[K+]

Origin of Product

United States

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